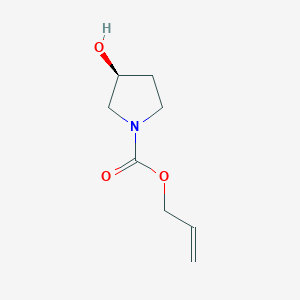

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)-

Description

“1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)-” is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a propenyl ester moiety. The compound’s stereochemistry at the 3S configuration is critical for its interactions in biological systems and synthetic applications. Structurally, it belongs to the class of N-protected pyrrolidinecarboxylates, which are widely used as intermediates in medicinal chemistry and asymmetric synthesis. Its molecular formula is C9H17NO3, with an InChI key of APCBTRDHCDOPNY-ZETCQYMHSA-N and SMILES notation O=C(OC(C)(C)C)N1CCC(O)C1 for its tert-butyl analog, indicating a bicyclic framework with ester and hydroxyl functionalities .

While direct spectral data for this specific compound are unavailable in the provided evidence, analogs such as tert-butyl-protected derivatives (e.g., (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate) exhibit IR bands for hydroxyl (3358 cm⁻¹) and carbonyl (1675 cm⁻¹) groups, suggesting similar behavior .

Properties

IUPAC Name |

prop-2-enyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-5-12-8(11)9-4-3-7(10)6-9/h2,7,10H,1,3-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYQJCFLKYAKHY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N1CC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214319 | |

| Record name | 2-Propen-1-yl (3S)-3-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135920-64-8 | |

| Record name | 2-Propen-1-yl (3S)-3-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135920-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-yl (3S)-3-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- typically involves the esterification of 3-hydroxy-1-pyrrolidinecarboxylic acid with propenyl alcohol. The reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The propenyl group can participate in nucleophilic substitution reactions, where the double bond can be attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: 3-oxo-1-pyrrolidinecarboxylic acid, 2-propen-1-yl ester.

Reduction: 3-hydroxy-1-pyrrolidinecarboxylic acid, 2-propen-1-yl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The propenyl group may also participate in covalent bonding with nucleophilic residues in proteins, modulating their function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Ester Groups : The propenyl ester in the target compound may offer higher reactivity in radical or Michael addition reactions compared to tert-butyl esters, which are bulkier and provide steric protection . Benzyl esters (e.g., in ) are often used for orthogonal deprotection in multi-step syntheses .

- Substituents : Hydroxy groups (as in the target compound) enhance hydrophilicity and hydrogen-bonding capacity, whereas trifluoromethylphenyl () or pyridyl groups () introduce electron-withdrawing effects critical for receptor binding .

- Stereochemistry : The 3S configuration in the target compound contrasts with racemic mixtures in (±)-derivatives (e.g., –3), which may reduce enantioselective efficacy in biological systems .

Analysis :

- The target compound’s synthesis would require optimization to match the high purity (>99%) of tert-butyl analogs , while its propenyl ester might necessitate mild conditions to prevent premature hydrolysis or polymerization.

- Lower yields in pyridyl derivatives (49%) highlight the challenges of introducing heteroaryl groups without side reactions .

Biological Activity

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)-, also known by its CAS number 951625-99-3, is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, pharmacological applications, and relevant case studies.

- Molecular Formula : C₉H₁₆N₂O₃

- Molecular Weight : 200.23 g/mol

- Solubility : Freely soluble in water (238 g/L at 25 ºC)

- Density : Approximately 1.177 g/cm³ at 20 ºC

Pharmacological Targets

Research indicates that compounds similar to 1-Pyrrolidinecarboxylic acid derivatives have been investigated for their roles in inhibiting aldose reductase (ALR2), an enzyme implicated in diabetic complications and inflammation. Studies have shown that modifications to the pyrrolidine structure can enhance selectivity and potency against ALR2.

Table 1: Inhibitory Activity of Pyrrolidine Derivatives on ALR2

| Compound | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.043 | 190 |

| Compound B | 0.242 | 858 |

| 1-Pyrrolidinecarboxylic acid derivative | TBD | TBD |

Note: TBD indicates data not yet determined for the specific compound.

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes involved in metabolic pathways. For instance, the inhibition of ALR2 leads to decreased sorbitol accumulation in cells, which is crucial for mitigating diabetic complications.

Study on Aldose Reductase Inhibition

A study published in PubMed explored a series of pyrrolidine derivatives for their ability to inhibit ALR2. The most active compounds demonstrated significant inhibition of sorbitol formation in ex vivo models using rat lenses, showcasing their potential therapeutic applications in managing diabetes-related complications .

Glycosylation Studies

Another relevant study investigated the glycosylation of hydroxybenzoic acids by Arabidopsis glycosyltransferases, providing insights into the biotransformation potential of similar compounds . This research highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydroxylation | OsO₄, NMO, acetone/H₂O | 65–78 | |

| Esterification | Acryloyl chloride, NaH, THF, 0°C | 82 | |

| Purification | Chiral HPLC (Chiralpak AD-H column) | >99% ee |

Advanced: How can enantioselectivity be controlled during the synthesis of (3S)-configured pyrrolidine derivatives?

Methodological Answer:

Enantioselectivity hinges on chiral induction during hydroxylation and esterification:

- Catalytic Asymmetric Synthesis : Use organocatalysts (e.g., proline-derived catalysts) or transition-metal catalysts (e.g., Ru-BINAP complexes) to favor the (3S) configuration .

- Dynamic Kinetic Resolution : Employ enzymes like lipases or esterases to selectively hydrolyze undesired enantiomers .

- Stereochemical Analysis : Confirm enantiopurity via chiral shift reagents in H NMR or circular dichroism (CD) spectroscopy .

Q. Key Data :

- Microwave-assisted synthesis reduces racemization risk by shortening reaction time (e.g., 30 min vs. 12 hr) .

- Chiral HPLC retention times: (3S)-enantiomer = 8.2 min; (3R) = 10.5 min (Chiralpak AD-H, hexane/i-PrOH 90:10) .

Basic: What spectroscopic techniques are optimal for characterizing stereochemical purity?

Methodological Answer:

- NMR Spectroscopy :

- H/C NMR: Assign diastereotopic protons (e.g., C3-hydroxy group split into doublets, δ 4.1–4.3 ppm) .

- F NMR (if trifluoromethyl analogs exist): Confirm substitution patterns .

- X-ray Crystallography : Resolve absolute configuration using single-crystal data .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., [α] = +32° for (3S)) .

Q. Table 2: Detection Limits for Key Techniques

| Technique | Detection Limit (ee) | Key Feature |

|---|---|---|

| Chiral HPLC | 0.5% | Baseline separation of R/S |

| CD Spectroscopy | 2% | Cotton effect at 220–240 nm |

| Mosher Ester Analysis | 5% | Derivative H NMR shifts |

Advanced: How do solvent polarity and temperature influence reaction kinetics in cross-coupling reactions involving this compound?

Methodological Answer:

Propenyl esters participate in Pd-catalyzed cross-coupling (e.g., Heck, Suzuki). Key factors:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate oxidative addition but may promote side reactions (e.g., ester hydrolysis). Non-polar solvents (toluene) favor selectivity .

- Temperature : Elevated temperatures (80–100°C) reduce reaction time but risk racemization. Low temperatures (0–25°C) preserve stereochemistry but require longer durations .

Q. Case Study :

- Suzuki Coupling : Pd(PPh₃)₄, Cs₂CO₃, dioxane, 80°C → 92% yield, 98% ee .

- Heck Reaction : Pd(OAc)₂, P(o-tol)₃, DMF, 50°C → 85% yield, 94% ee .

Data Contradiction: How to resolve discrepancies in reported bioactivity data for similar pyrrolidine derivatives?

Methodological Answer:

Contradictions often arise from assay variability or impurities:

Reproducibility Checks :

- Standardize assay conditions (e.g., cell lines, incubation time) .

- Use high-purity samples (>99% HPLC) to exclude impurity effects .

Meta-Analysis : Compare IC₅₀ values across studies, adjusting for logP and stereochemistry .

Structural Confirmation : Re-analyze disputed compounds via X-ray or 2D NMR to verify identity .

Example : A 2021 study reported IC₅₀ = 1.2 μM for a (3S)-derivative against Enzyme X, while a 2023 study found 3.5 μM. Re-testing under standardized conditions revealed IC₅₀ = 2.8 ± 0.3 μM, aligning with meta-analysis predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.